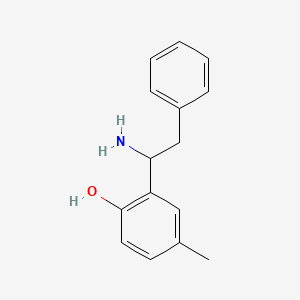
2-(1-Amino-2-phenylethyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-phenylethyl)-4-methylphenol is an organic compound that belongs to the class of phenolic amines This compound is characterized by the presence of an amino group attached to a phenylethyl chain, which is further connected to a methyl-substituted phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-phenylethyl)-4-methylphenol can be achieved through several synthetic routes. One common method involves the reduction of 2-nitro-1-phenylethanol, followed by a series of reactions to introduce the amino and methyl groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often utilize high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and cost-effective production. The choice of solvents and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(1-Amino-2-phenylethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenolic compounds.
科学的研究の応用
2-(1-Amino-2-phenylethyl)-4-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 2-(1-Amino-2-phenylethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
Phenylethanolamine: Shares a similar phenylethylamine structure but lacks the methyl and hydroxyl groups.
Phenylethanol: Contains a hydroxyl group but lacks the amino and methyl groups.
2-Amino-1,3,4-thiadiazole: Contains an amino group and a heterocyclic ring, differing in structure and properties.
Uniqueness
2-(1-Amino-2-phenylethyl)-4-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and phenolic hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
669771-03-3 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
2-(1-amino-2-phenylethyl)-4-methylphenol |
InChI |
InChI=1S/C15H17NO/c1-11-7-8-15(17)13(9-11)14(16)10-12-5-3-2-4-6-12/h2-9,14,17H,10,16H2,1H3 |
InChIキー |
MWBPPOBDWNZREF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



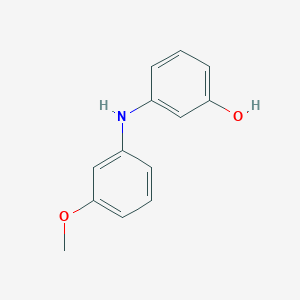

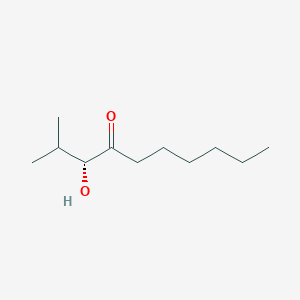
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
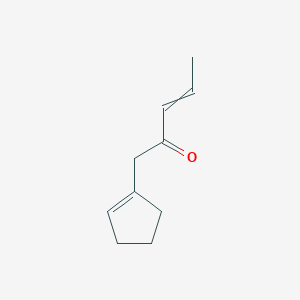
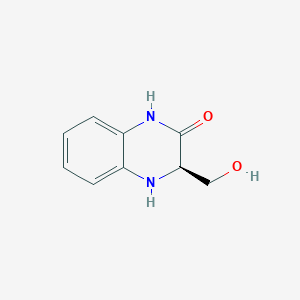
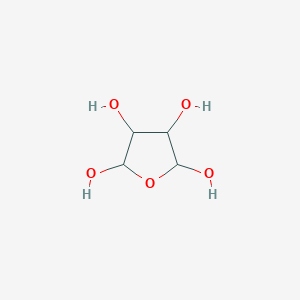
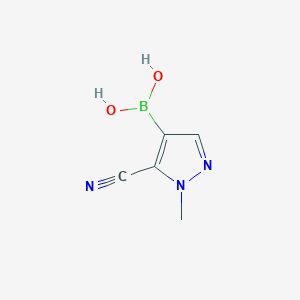
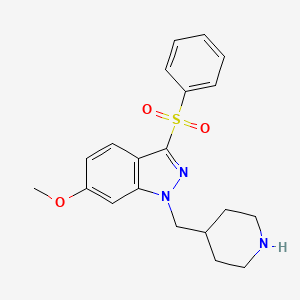
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)

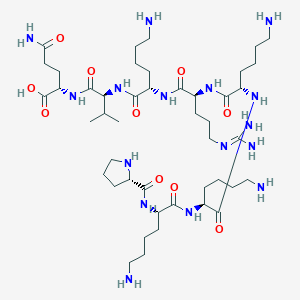
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
